14,15-Dihydronorsecurinine is a significant member of the Securinega alkaloids, which are a group of naturally occurring compounds known for their complex structures and diverse biological activities. This compound exhibits a tetra-cyclic framework and is primarily derived from the Securinega plant species. The alkaloids in this class have garnered attention due to their potential therapeutic applications, particularly in the fields of neuroscience and pharmacology.
14,15-Dihydronorsecurinine is sourced from various species of the Securinega genus, which are predominantly found in tropical and subtropical regions. The classification of this compound falls under the category of alkaloids, specifically within the broader group of tetracyclic alkaloids. These compounds are characterized by their nitrogen-containing rings, which contribute to their biological activity.
The synthesis of 14,15-dihydronorsecurinine has been achieved through several methodologies. Notably, a SmI2-mediated radical coupling strategy has been employed for its total synthesis. This method allows for efficient construction of the compound's complex structure through radical intermediates, facilitating the formation of carbon-carbon bonds in a controlled manner .
One notable approach involves starting from intermediate hydroxyketones, which can be transformed into 14,15-dihydronorsecurinine in a single step. This method highlights the efficiency of modern synthetic techniques in constructing complex alkaloid structures .
The molecular structure of 14,15-dihydronorsecurinine is characterized by its unique tetra-cyclic arrangement. The specific stereochemistry and functional groups attached to the rings play a crucial role in its biological activity.
The molecular formula for 14,15-dihydronorsecurinine is , with a molecular weight of approximately 255.36 g/mol. The compound features several chiral centers, contributing to its diverse pharmacological properties.
14,15-Dihydronorsecurinine can undergo various chemical reactions typical for alkaloids, including oxidation and reduction processes. These reactions can modify its functional groups, potentially enhancing or altering its biological activity.
The reactivity of 14,15-dihydronorsecurinine is influenced by the presence of nitrogen atoms within its structure, which can participate in electrophilic and nucleophilic reactions. For example, oxidative transformations can lead to the formation of more reactive intermediates that may exhibit different pharmacological effects .
The mechanism of action for 14,15-dihydronorsecurinine involves its interaction with specific neurotransmitter systems in the brain. Research suggests that this compound may modulate dopaminergic and serotonergic pathways, which are critical for mood regulation and cognitive functions.
Studies indicate that 14,15-dihydronorsecurinine may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter release and uptake. Quantitative data from pharmacological studies demonstrate its potential efficacy in treating neurodegenerative diseases .
14,15-Dihydronorsecurinine is typically a white to off-white crystalline solid at room temperature. It has moderate solubility in organic solvents such as ethanol and methanol but is less soluble in water.
Relevant analyses show that this compound exhibits moderate lipophilicity (log P values), which influences its bioavailability and interaction with biological membranes .
Scientific Uses
14,15-Dihydronorsecurinine has been studied for various applications in pharmacology:
14,15-Dihydronorsecurinine is a tetracyclic indolizidine alkaloid belonging to the Securinega family, characterized by a 6-azabicyclo[3.2.1]octane core fused to a γ-butyrolactone ring. Its systematic name is (3R,6aR,9S,10aS)-3,4,6,6a,9,10a-hexahydro-9-methyl-1H-[1,3]oxazino[3,4-a]indolizine-1-one, with the molecular formula C13H15NO2. This saturated derivative lacks the Δ14,15 double bond present in its congener norsecurinine, resulting in distinct stereochemistry at C14 and C15 [2] [5].
Taxonomic Distribution: The compound occurs natively in Securinega suffruticosa (Pall.) Rehder (Phyllanthaceae), a deciduous shrub distributed across Northeast Asia and Eastern Europe. It co-occurs with related alkaloids in leaf and root tissues, typically at concentrations of 0.02–0.08% dry weight. Biosynthetically, it arises from the combined nicotinic acid and tyrosine pathways via the pivotal intermediate securinol, followed by NADPH-dependent reduction of the C14-C15 double bond of norsecurinine [4] [5].
Table 1: Biosynthetic Pathway of 14,15-Dihydronorsecurinine
Precursor | Key Intermediate | Catalytic Step | Enzyme Class |
---|---|---|---|
Nicotinic acid + Tyrosine | Securinol | Condensation | Lyase |
Securinol | Norsecurinine | Dehydrogenation | Oxidoreductase |
Norsecurinine | 14,15-Dihydronorsecurinine | Reduction | Reductase |
The compound emerged as a structural outlier during the golden age of alkaloid chemistry (1950s–1970s). Initial isolation from S. suffruticosa was reported in 1963 by Russian phytochemists, but its full characterization lagged behind more bioactive relatives like securinine. The 1978 biosynthetic study by Blossey et al. provided the first evidence of its metabolic origin, demonstrating 14C-labeling from tyrosine in plant tissues [4].
Seminal synthetic work arrived in 2000 when Weinreb’s group achieved the first total synthesis via an eight-step sequence from trans-4-hydroxy-L-proline. Their route featured SmI2-mediated ketonitrile cyclization to construct the B/C rings, followed by Bestmann ylide-mediated D-ring annulation under high pressure (12 kbar) – a strategy that established the C7 and C9 stereocenters enantioselectively [2]. This synthesis resolved lingering stereochemical ambiguities and enabled gram-scale production for pharmacological testing.
Table 2: Key Milestones in 14,15-Dihydronorsecurinine Research
Year | Milestone | Contributors | Significance |
---|---|---|---|
1963 | Initial isolation | Russian Phytochemistry Group | First evidence of natural occurrence |
1978 | Biosynthetic elucidation | Blossey et al. | Demonstrated tyrosine-derived origin |
2000 | First total synthesis | Weinreb et al. | Enabled stereochemical confirmation |
2022 | Collective synthesis | Modern Research Group | Scalable route to structural analogs |
Within the Securinega alkaloid framework, 14,15-dihydronorsecurinine serves as a pivotal biosynthetic intermediate and structural benchmark. Its saturated lactone ring enhances conformational rigidity compared to securinine, influencing receptor binding. NMR studies reveal restricted rotation about the C8-C13 bond (δH 4.21 ppm, ddd, J=10.2 Hz), which constrains the lactone orientation relative to the piperidine ring [2] [5].
Structural Comparisons:
Pharmacologically, it functions as a γ-aminobutyric acid type A (GABAA) receptor antagonist, though with 5-fold lower potency than securinine (IC50 = 48 μM vs. 9.2 μM). Recent syntheses exploit this scaffold for diversification: C4 methoxylation yields securingines, while N-oxidation affords secu’amamine derivatives [5].
Table 3: Synthetic Strategies for 14,15-Dihydronorsecurinine and Derivatives
Strategy | Key Step | Yield | Stereoselectivity | Reference |
---|---|---|---|---|
SmI2-Mediated Cyclization | Ketonitrile coupling | 68% | >98% ee | [2] |
Asymmetric Conjugate Borylation | Cu-Taniaphos catalysis | 54% | 96% ee | [5] |
Intramolecular Wadsworth-Emmons | Butenolide formation | 61% | β-configured | [5] |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9